molecular formula C18H18ClFN2O2 B2382867 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1706152-96-6

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2382867
CAS No.: 1706152-96-6
M. Wt: 348.8
InChI Key: FCKLOQIJMUUUNX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide (CAS 1706152-96-6) is a synthetic organic compound with the molecular formula C18H18ClFN2O2 and a molecular weight of 348.80 g/mol . This benzamide derivative features a 1-methylindoline group, anchoring it to the broad class of indole-based compounds. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in many clinically relevant molecules . They are frequently explored for their potential in areas such as antiviral, anti-inflammatory, and anticancer research . The specific molecular architecture of this compound, which combines a 2-chloro-6-fluorobenzamide moiety with a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl chain, makes it a valuable chemical tool for researchers. It serves as a sophisticated building block for chemical biology studies and drug discovery programs. Researchers utilize this and similar complex small molecules to explore protein-protein interactions, design targeted inhibitors, and investigate novel mechanisms of action in cellular models . The presence of the indoline scaffold suggests potential for interaction with various biological targets, and its structural features make it a candidate for hit-to-lead optimization campaigns aimed at improving potency and physicochemical properties . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-6,9,16,23H,7-8,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKLOQIJMUUUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Derivatives

Key structural analogs include 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (from ) and 3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (from ).

Feature Target Compound 4-Bromo-N-(2-chloro-6-fluorophenyl)-... () 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-... ()
Aromatic Substituents 2-Cl, 6-F 4-Br, 5-F, 2-(trifluoropropoxy) Benzamide core only
Heterocyclic Group 1-Methylindolin-5-yl None Quinazolinone and purine
Functional Groups Hydroxyethyl Trifluoropropoxy Aminoethyl, oxo
Synthetic Yield Not reported 90% Not quantified

The target compound’s 2-chloro-6-fluoro substitution contrasts with the bromo/trifluoropropoxy groups in , which may alter steric bulk and electronic effects. The trifluoropropoxy group in enhances lipophilicity, whereas the hydroxyethyl group in the target compound improves hydrophilicity .

Spectroscopic Characterization

  • IR Spectroscopy : emphasizes the utility of IR spectra in distinguishing N-substituted products, particularly for amide C=O stretches (~1650–1700 cm⁻¹). The target compound’s hydroxy group would show a broad O–H stretch (~3200–3600 cm⁻¹) .
  • NMR: The 1-methylindolin-5-yl group in the target compound would exhibit distinct aromatic protons (δ 6.5–7.5 ppm) and methyl singlet (~δ 3.0 ppm), whereas ’s purine-quinazolinone system would display downfield shifts due to electron-withdrawing effects .

Biological Activity

2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a novel compound classified within the indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name and structural characteristics:

  • IUPAC Name : 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
  • Molecular Formula : C18H18ClFN2O2
  • CAS Number : 1706152-96-6

The molecular structure features a chloro and fluoro substituent on the benzene ring, along with a hydroxyl group that enhances its solubility and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole nucleus facilitates binding to various receptors, potentially modulating enzyme activities and influencing multiple biological pathways.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, affecting downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes, which can lead to therapeutic effects in various diseases.

Biological Activity and Therapeutic Potential

Research indicates that indole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of this compound have been explored in several studies:

Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle regulators. Preliminary data suggest that this compound may exhibit similar properties.

Antimicrobial Properties

Indole derivatives often display antimicrobial activity against various pathogens. Initial assessments using disc diffusion methods have indicated potential antifungal activity against strains such as Saccharomyces cerevisiae.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of fungal growth
Enzyme InhibitionModulation of metabolic pathways

Future Directions in Research

Further investigation into the pharmacodynamics and pharmacokinetics of this compound is essential to fully elucidate its therapeutic potential. Key areas for future research include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To determine specific molecular targets and pathways affected by the compound.
  • Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzamide core. A common approach includes:

  • Step 1: Chlorination and fluorination of the benzamide precursor using reagents like POCl₃ and Selectfluor under controlled temperatures (60–80°C).
  • Step 2: Coupling the modified benzamide with a 1-methylindolin-5-yl ethanol derivative via amide bond formation, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Methodological Note: Reaction yields (40–60%) depend on solvent polarity and stoichiometric ratios of intermediates .

Q. How is the compound structurally characterized?

Structural validation utilizes:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and chlorine integration, indoline ring protons).
  • Mass Spectrometry (HRMS): To verify molecular weight (theoretical ~401.82 g/mol; experimental data pending) .
  • X-ray Crystallography: For solid-state conformation analysis, particularly to resolve stereochemistry at the hydroxyethyl-indoline junction .

Q. What preliminary biological activities are reported for this compound?

While direct data is limited, structurally analogous benzamides exhibit:

  • Anticancer Activity: Inhibition of kinase pathways (e.g., Src/Abl) in leukemia cell lines (IC₅₀: 0.1–1 µM) .
  • Anti-inflammatory Potential: Modulation of COX-2 and TNF-α in murine macrophages (30–50% inhibition at 10 µM) . Assay Note: Initial screening should use in vitro models (e.g., MTT assays) followed by target-specific enzymatic studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% via enhanced thermal efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) increase intermediate solubility during coupling steps.
  • Catalytic Additives: Pd/C or CuI catalysts in coupling reactions enhance regioselectivity . Data Contradiction: BenchChem-reported yields (70–80%) are inconsistent with peer-reviewed studies (40–60%); reproducibility requires strict moisture/oxygen control .

Q. What mechanistic insights exist for its biological activity?

Proposed mechanisms based on analogs:

  • Kinase Inhibition: Competitive binding to ATP pockets in Abl1 kinase (molecular docking scores: −9.2 kcal/mol) .
  • Reactive Oxygen Species (ROS) Modulation: Upregulation of Nrf2 in oxidative stress assays (2-fold increase at 5 µM) . Methodology: Use CRISPR-edited cell lines to validate target specificity (e.g., Abl1 knockout models) .

Q. How do structural modifications impact pharmacological properties?

Comparative studies of analogs suggest:

  • Indoline Substitution: 1-Methyl groups enhance blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
  • Hydroxyethyl Linker: Removal reduces solubility (from 25 µM to <5 µM in PBS) but improves metabolic stability (t₁/₂: 4 hours vs. 1.5 hours) . Experimental Design: Parallel synthesis of derivatives with systematic substituent variations followed by ADMET profiling .

Addressing Data Contradictions

  • Synthetic Yield Discrepancies: BenchChem claims higher yields (70–80%) vs. academic reports (40–60%). Resolve by replicating conditions with inert atmosphere (N₂/Ar) and rigorous drying of solvents .
  • Bioactivity Variability: Cell line-specific responses (e.g., K562 vs. HeLa) necessitate standardized panels (e.g., NCI-60) for cross-comparison .

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